REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8]SC.COS(OC)(=O)=O>FC(F)(F)C(O)=O.CO.[Zn]>[NH2:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1CSC)Cl
|
Name
|
|
Quantity
|
57.1 mg
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
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Name
|
resultant mixture
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
450 μL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
500 μL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
63 mg
|
Type
|
catalyst
|
Smiles
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[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
to continue stirring for 21 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to produce an alkylation solution
|
Type
|
CUSTOM
|
Details
|
The alkylation solution was then evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the resultant residue was twice dissolved in methanol
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to produce an amber oil
|
Type
|
ADDITION
|
Details
|
was added portionwise over two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
An aliquot of the mixture was then removed for analysis by thin layer chromatography (silica gel; 3% methanol/dichloromethane as eluant) which
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to produce a dry residue
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ether and water (2 ml each)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted three additional times with 2 ml portions of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Reaction Time |
68 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |